2-Amino-4-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, featuring both amino and dimethylamino functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(dimethylamino)benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with ammonia or an amine source. One common method is the reaction of 4-(dimethylamino)benzoic acid with ammonium carbonate under reflux conditions. The reaction proceeds as follows:
4-(dimethylamino)benzoic acid+NH3→2-Amino-4-(dimethylamino)benzoic acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-4-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of UV filters in sunscreen cosmetics and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(dimethylamino)benzoic acid involves its interaction with molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it inhibits ultraviolet-mediated damage by absorbing UV radiation and preventing it from reaching deeper layers of the skin .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: A closely related compound with similar chemical properties.
4-Aminobenzoic acid: Another related compound, differing by the absence of the dimethylamino group.
Uniqueness
2-Amino-4-(dimethylamino)benzoic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,10H2,1-2H3,(H,12,13) |
InChI Key |
QVLUCPRVLMAUQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.